molecular formula C11H9IN2O3 B8437197 Ethyl 4-iodo-3-(pyridin-2-yl)isoxazole-5-carboxylate

Ethyl 4-iodo-3-(pyridin-2-yl)isoxazole-5-carboxylate

Cat. No.: B8437197
M. Wt: 344.10 g/mol
InChI Key: ZBCQXJKMUNAGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-iodo-3-(pyridin-2-yl)isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9IN2O3 and its molecular weight is 344.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9IN2O3

Molecular Weight

344.10 g/mol

IUPAC Name

ethyl 4-iodo-3-pyridin-2-yl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H9IN2O3/c1-2-16-11(15)10-8(12)9(14-17-10)7-5-3-4-6-13-7/h3-6H,2H2,1H3

InChI Key

ZBCQXJKMUNAGGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)C2=CC=CC=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate (Preparation 63B, 6.25 g, 28.6 mmol), Palladium(II) acetate (1.61 g, 7.16 mmol) and 1-iodopyrrolidine-2,5-dione (12.9 g, 57.3 mmol) in acetonitrile (20 mL) was heated in the microwave for 30 minutes at 120° C. LC/MS analysis indicated that approximately 50% conversion had occurred. Additional 1-iodopyrrolidine-2,5-dione (12.9 g, 57.3 mmol) was added, and the reaction mixture heated for an additional 30 min. at 120° C. The reaction mixture was diluted with acetonitrile (25 mL) and filtered through a plug of Celite. The filtrate was concentrated and purified by silica gel column chromatography using an ISCO setup to afford ethyl 4-iodo-3-(pyridin-2-yl)isoxazole-5-carboxylate (4.00 g, 11.6 mmol, 41%). 1H NMR (400 MHz, CDCl3) δ ppm 1.48 (t, 3H), 4.51 (q, J=7.04 Hz, 2H), 7.44 (ddd, J=7.48, 4.84, 1.32 Hz, 1H), 7.82-7.88 (m, 1H), 7.89-7.94 (m, 1H), and 8.81 (ddd, J=4.18, 1.32, 1.10 Hz, 1H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
catalyst
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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